1-Chloro-2-(chloromethoxy)-3-fluorobenzene

Regioselective Synthesis Nucleophilic Aromatic Substitution Polyhalogenated Benzenes

1-Chloro-2-(chloromethoxy)-3-fluorobenzene (CAS 1546288-48-5) is a polyhalogenated aromatic building block with the molecular formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol. The compound features a 1,2,3-trisubstituted benzene ring bearing a chlorine atom at position 1, a chloromethoxy (–OCH₂Cl) group at position 2, and a fluorine atom at position This contiguous ortho-substitution pattern creates a distinctive electronic environment that differentiates it from its 1,2,4- and 1,2,5-regioisomers.

Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
Cat. No. B13190926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(chloromethoxy)-3-fluorobenzene
Molecular FormulaC7H5Cl2FO
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OCCl)F
InChIInChI=1S/C7H5Cl2FO/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2
InChIKeySULUAHHVXOQPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-(chloromethoxy)-3-fluorobenzene (CAS 1546288-48-5): Key Characteristics and Procurement Considerations


1-Chloro-2-(chloromethoxy)-3-fluorobenzene (CAS 1546288-48-5) is a polyhalogenated aromatic building block with the molecular formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . The compound features a 1,2,3-trisubstituted benzene ring bearing a chlorine atom at position 1, a chloromethoxy (–OCH₂Cl) group at position 2, and a fluorine atom at position 3. This contiguous ortho-substitution pattern creates a distinctive electronic environment that differentiates it from its 1,2,4- and 1,2,5-regioisomers . Commercially, it is offered at a standard purity of 95% and is recommended for long-term storage in cool, dry conditions, with best practice including storage under inert atmosphere to mitigate the moisture sensitivity characteristic of the chloromethoxy functional group .

1
Distinct 1,2,3-substitution pattern Supports regioselective SNAr and cross-coupling workflows not accessible with other regioisomers.
2
Chloromethoxy reactive handle Provides a synthetic handle for late-stage nucleophilic displacement and deprotection to benzylic alcohol.
3
Storage under inert atmosphere Recommended to preserve moisture-sensitive chloromethoxy functionality for reproducible reactivity.

Why 1-Chloro-2-(chloromethoxy)-3-fluorobenzene Cannot Be Replaced by Generic Chloro-Fluorobenzene Analogs


The substitution pattern of 1-chloro-2-(chloromethoxy)-3-fluorobenzene—specifically the adjacency of electron-withdrawing Cl and F atoms ortho to a reactive chloromethoxy group—is not trivially reproduced by any single regioisomer or analog. In polyhalogenated aromatics, the relative positioning of substituents dictates orientational selectivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. For example, the ortho-fluorine exerts a stronger directing effect in lithiation/metalation than either chlorine or methoxy groups [2], while the chlorine atom provides a handle for Pd-catalyzed coupling with distinct reactivity from fluorine. Interchanging with the 1,2,4-regioisomer (CAS 1876966-57-2) alters the electronic push-pull balance across the ring , potentially compromising regioselectivity in downstream transformations. Generic substitution with mono-halogenated or non-chloromethoxy analogs thus risks divergent reactivity profiles and failed synthetic sequences.

!
Regioisomer interchange alters SNAr reactivity Replacing with 1,2,4- or 1,2,5-isomers changes fluorine position relative to the leaving group, potentially shifting chemoselectivity in nucleophilic aromatic substitution.
!
Ortho-metalation site shifts with regioisomer The F > OCH₂Cl > Cl directing hierarchy unique to this arrangement predicts metalation at C-4; other isomers may direct to different positions, altering functionalization outcomes.
!
Chloromethoxy-to-methoxy swap removes reactive handle Substituting with methoxy analogs eliminates the displaceable C–Cl bond, limiting downstream diversification via nucleophilic displacement.

Evidence Guide: Quantitative Differentiation of 1-Chloro-2-(chloromethoxy)-3-fluorobenzene from Closest Analogs


Regioisomeric Differentiation: Comparison of 1,2,3- vs. 1,2,4-Substitution Patterns on Nucleophilic Aromatic Substitution Reactivity

In 1-chloro-2-(chloromethoxy)-3-fluorobenzene, the fluorine and chlorine substituents are positioned ortho and meta, respectively, to the chloromethoxy leaving group. MO-based perturbation studies on polyhalobenzenes predict that an ortho-fluorine substituent accelerates SNAr at the ipso position relative to chlorine by enhancing the stabilization of the Meisenheimer intermediate through its strong –I effect [1]. By contrast, in the 1,2,4-regioisomer (CAS 1876966-57-2), the fluorine is para to the chloromethoxy, where its activating influence is diminished. This positional difference is predicted to yield a measurable difference in the relative rate of SNAr displacement of the chloromethoxy group.

SNAr Reactivity Comparison
Class-level inference
Ortho-F: est. ~10²–10³ rate enhancement; para-F (1,2,4-isomer): est. ~10⁰–10¹. Predicted >10-fold higher SNAr reactivity for 1,2,3-isomer.
1,2,3-substitution enables selective SNAr at chloromethoxy position, a window not available with the 1,2,4-isomer.
Based on MO perturbation model; experimental validation recommended.
Regioselective Synthesis Nucleophilic Aromatic Substitution Polyhalogenated Benzenes

Regioselectivity in Ortho-Directed Metalation: F > OMe > Cl Directing Hierarchy and Its Implications for 1,2,3-Substituted Scaffolds

The relative ortho-directing power of halogen and alkoxy substituents follows the established hierarchy F > OMe > Cl [1]. In 1-chloro-2-(chloromethoxy)-3-fluorobenzene, three potential directing groups (F, OCH₂Cl, Cl) compete for metalation at positions 4 and 6. The fluorine at position 3 dominates over the chloromethoxy at position 2 and the chlorine at position 1, predicting preferential metalation at C-4 (ortho to fluorine, meta to chlorine). In the 1,2,4-regioisomer, fluorine and chlorine are not adjacent, producing a different metalation site preference that can lead to divergent downstream functionalization products.

Metalation Directing Hierarchy
Class-level inference
F > OCH₂Cl > Cl hierarchy directs metalation to C-4 (ortho to F) in 1,2,3-isomer. 1,2,4-isomer yields different site preference.
Unique metalation vector for C-4 functionalization supports distinct library synthesis strategies.
Dir-Met potency scale; experimental confirmation advised.
Directed Ortho-Metalation Regioselective Lithiation Fluorine Directing Effects

Physicochemical Property Differentiation: Computed logP and Polar Surface Area of the 1,2,3-Regioisomer vs. Nearest Analogs

Computationally derived physicochemical parameters reveal measurable differences between the 1,2,3-regioisomer and its closest 1,2,4- and 1,2,5-substituted analogs. The target compound (CAS 1546288-48-5) has a computed logP of 3.05 and topological polar surface area (TPSA) of 9.23 Ų . The 1,2,4-regioisomer (CAS 1876966-57-2) has a different SMILES string (Fc1ccc(Cl)c(OCCl)c1 vs. FC1=CC=CC(Cl)=C1OCCl), indicating a distinct spatial arrangement that alters the overall dipole moment and, consequently, chromatographic retention behavior .

Computed logP & TPSA
Cross-study comparable
Target (CAS 1546288-48-5): logP = 3.05, TPSA = 9.23 Ų. Regioisomers have distinct SMILES; logP differs by est. ~0.1–0.5 units.
Distinct chromatographic retention supports regioisomer-specific analytical method development.
Computed properties; experimental logP and retention data to verify.
Lipophilicity Physicochemical Properties ADME Prediction

Chloromethoxy vs. Methoxy Reactivity: Differential Leaving Group Ability in Nucleophilic Displacement

The chloromethoxy (–OCH₂Cl) group in the target compound functions as a masked hydroxymethyl (–CH₂OH) synthon with enhanced leaving group ability compared to a simple methoxy (–OCH₃) group. In comparative studies of alkyl chloromethyl ethers vs. alkyl methyl ethers, the C–Cl bond in the chloromethoxy moiety (bond dissociation energy ~327 kJ/mol) is substantially weaker than the C–O bond in a methoxy group (~356 kJ/mol for O–CH₃ cleavage), enabling selective nucleophilic displacement under milder conditions [1]. This differential reactivity is absent in analogs such as 1-chloro-2-fluoro-3-methoxybenzene (CAS 261762-56-5), where the inert methoxy group precludes this synthetic handle .

Leaving Group Reactivity
Class-level inference
Chloromethoxy C–Cl BDE ~327 kJ/mol vs. methoxy O–CH₃ BDE ~356 kJ/mol. ~29 kJ/mol lower BDE enables nucleophilic displacement under milder conditions.
Chloromethoxy provides a unique synthetic exit vector absent in methoxy analogs.
BDE from chloroalkyl ether literature; reactivity context-dependent.
Alkylating Agent Nucleophilic Substitution Protecting Group Strategy

High-Value Application Scenarios for 1-Chloro-2-(chloromethoxy)-3-fluorobenzene in Pharmaceutical and Agrochemical R&D


Regioselective Late-Stage Functionalization via Ortho-Directed Metalation in Medicinal Chemistry

Medicinal chemistry teams synthesizing fluorinated biaryl or heteroaryl libraries can exploit the dominant ortho-directing power of the C-3 fluorine (F > OCH₂Cl > Cl hierarchy) to achieve selective C-4 metalation and subsequent electrophilic quenching [1]. This regioselectivity cannot be replicated with the 1,2,4- or 1,2,5-regioisomers due to altered spatial competition among directing groups. The product—a C-4 functionalized intermediate—retains both the aryl chloride (for downstream cross-coupling) and the chloromethoxy group (for nucleophilic displacement or deprotection to the benzylic alcohol).

Sequential Dual-Functionalization Strategy Exploiting Orthogonal Reactive Handles

The target compound presents three chemically distinct reactive sites: (i) the aryl C–Cl bond at C-1 for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling; (ii) the chloromethoxy –OCH₂Cl group at C-2 for SN2 displacement with amines, thiols, or alkoxides; and (iii) the C-4 position for electrophilic aromatic substitution or directed metalation. This orthogonal reactivity triad supports a sequential three-step diversification strategy without protecting group manipulation, offering greater synthetic efficiency than mono- or di-functionalized analogs [2]. Suppliers such as AKSci and Leyan provide this compound at 95% purity for research use .

Agrochemical Intermediate Synthesis Leveraging Fluorine-Enhanced Metabolic Stability

Fluorine substitution on aromatic rings is a well-established strategy to enhance the metabolic stability of agrochemical active ingredients by blocking cytochrome P450-mediated hydroxylation at the substituted position [3]. The 1,2,3-substitution pattern in 1-chloro-2-(chloromethoxy)-3-fluorobenzene places fluorine adjacent to the chloromethoxy group, potentially protecting this reactive handle from premature oxidative metabolism in target organisms. This scaffold can serve as a key intermediate in the synthesis of fluorinated aryl pesticides and herbicides, where the chloromethoxy group is subsequently elaborated into the final pharmacophore.

Analytical Reference Standard for Regioisomeric Purity Determination in Multi-Step Synthesis

Given the distinct chromatographic retention and computed logP (3.05) of the 1,2,3-regioisomer relative to its 1,2,4- and 1,2,5-isomers , this compound serves as an essential reference standard for HPLC or GC-MS method development in process chemistry. During scale-up of synthetic routes involving chloromethylation of chlorofluorophenols, regioisomeric impurities are a known risk; the availability of the authenticated 1,2,3-isomer enables accurate quantification and specification setting for intermediates in pharmaceutical and agrochemical manufacturing workflows.

Application
Selection Property
Validation Focus
Ortho-directed metalation studies
Fluorine directing hierarchy (F > OCH₂Cl > Cl)
C-4 metalation regioselectivity
Sequential dual-functionalization
Orthogonal reactive handles (Cl, OCH₂Cl, C-H)
Protecting-group-free diversification strategy
Agrochemical intermediate synthesis
Fluorine substitution for metabolic stability context
Oxidative metabolism resistance assessment
Regioisomeric purity reference standard
Distinct chromatographic retention profile
HPLC/GC-MS method specificity for 1,2,3-isomer
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